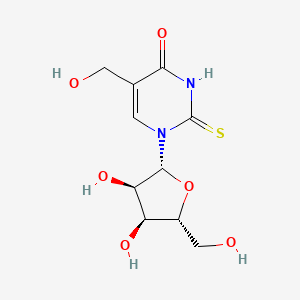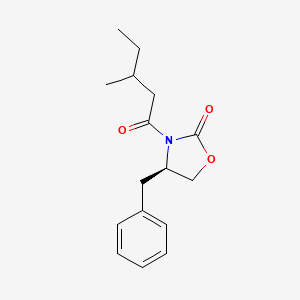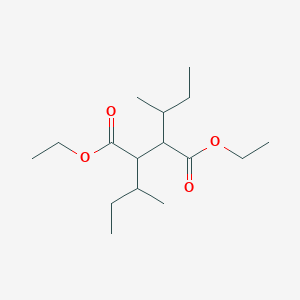![molecular formula C16H13N2O2- B11750479 (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and an oxidanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a probe for studying enzyme activity and as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with various molecular targets, making it a promising compound for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano and methylphenyl derivatives, such as:
- (N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide analogs
- Cyano-substituted phenyl compounds
- Methylphenyl derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13N2O2- |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
3-[3-[hydroxy(oxido)amino]phenyl]-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H13N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10,19H,1H3/q-1 |
InChI Key |
GJGXBYXPDNFRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N(O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750420.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750431.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)
![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750471.png)
